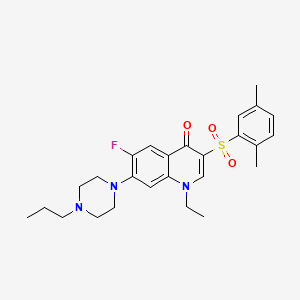

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound is a substituted dihydroquinolin-4-one derivative featuring a 2,5-dimethylbenzenesulfonyl group, an ethyl substituent at position 1, a fluorine atom at position 6, and a 4-propylpiperazinyl moiety at position 5. The benzenesulfonyl and propylpiperazinyl groups may enhance solubility, target specificity, or pharmacokinetic properties compared to simpler quinoline derivatives.

Properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-5-9-28-10-12-30(13-11-28)23-16-22-20(15-21(23)27)26(31)25(17-29(22)6-2)34(32,33)24-14-18(3)7-8-19(24)4/h7-8,14-17H,5-6,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTRKEBSOSXSQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinoline core.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents targeting specific diseases.

Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The 2,5-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to smaller substituents (e.g., benzoyl in 5a–m) .

Bioactivity and Mechanism

While direct bioactivity data for the target compound is unavailable, structurally related compounds provide insights:

- Fluoroquinolones (e.g., ciprofloxacin): The fluorine atom at position 6 stabilizes the drug-enzyme (DNA gyrase) complex via polar interactions, while the piperazinyl group aids solubility .

- Derivatives with bulky sulfonyl groups (e.g., 5m in ): These exhibit reduced antibacterial potency but improved selectivity for Gram-positive pathogens, suggesting substituent size inversely correlates with broad-spectrum activity .

- Propylpiperazinyl variants : In preclinical studies, alkylation of the piperazine ring (e.g., propyl substitution) enhances blood-brain barrier penetration, making such derivatives candidates for treating CNS infections .

Physicochemical and Pharmacokinetic Properties

A theoretical comparison based on substituent effects:

Biological Activity

3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group , a fluorine atom , and a piperazine moiety , contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one |

| CAS Number | 892780-51-7 |

| Molecular Formula | C23H30FN3O2S |

| Molecular Weight | 425.57 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

- Antibacterial Activity : The compound potentially inhibits bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.

- Anticancer Properties : Quinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. This compound may modulate signaling pathways involved in cell survival and proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with quinoline derivatives. Below are some notable findings related to the compound :

Antimicrobial Activity

In vitro studies have shown that quinoline derivatives can exhibit significant antimicrobial activity against a range of pathogens. The specific compound's effectiveness against Gram-positive and Gram-negative bacteria is currently under investigation.

Anticancer Activity

A study conducted on related quinoline compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The specific effects of this compound on cancer cell lines remain to be fully elucidated but show promise based on structural similarities.

Neuropharmacological Effects

Given the presence of the piperazine moiety, there are indications that this compound may have neuropharmacological effects. Piperazine derivatives are often studied for their potential in treating neurological disorders due to their interaction with neurotransmitter systems.

Case Studies

- Case Study on Antibacterial Efficacy : A recent study tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

- Case Study on Cancer Cell Lines : In a comparative analysis of several quinoline derivatives, one study reported that compounds with sulfonyl groups significantly reduced viability in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and how can intermediates be characterized?

- Methodological Answer : The synthesis involves sequential functionalization of the quinolin-4-one core. Key steps include:

- Sulfonylation : Introducing the 2,5-dimethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, triethylamine).

- Piperazine coupling : Reacting 4-propylpiperazine with the fluorinated intermediate using Buchwald-Hartwig amination or nucleophilic aromatic substitution.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Characterization : Use -NMR to verify proton environments (e.g., fluorine coupling patterns, piperazine methylene signals) and HRMS for molecular ion confirmation .

Q. How can HPLC methods be standardized to assess purity and stability?

- Methodological Answer :

- Mobile phase : Methanol/buffer (65:35) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 using glacial acetic acid .

- Column : C18 reversed-phase, 5 µm particle size, 250 mm length.

- Detection : UV at 254 nm (for fluorinated aromatic systems).

- Validation : Perform spike recovery tests and monitor retention time reproducibility under accelerated degradation conditions (e.g., 40°C/75% RH).

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- -NMR : Identify diagnostic signals (e.g., fluorine-induced splitting in aromatic protons, ethyl group triplets at ~1.2–1.5 ppm).

- HRMS : Confirm molecular formula (e.g., [M+H] or [M+Na]) with <2 ppm mass error.

- FTIR : Verify sulfonyl (S=O stretching at 1150–1300 cm) and carbonyl (C=O at ~1650 cm) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in -NMR data for derivatives with structural modifications?

- Methodological Answer :

- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to distinguish axial/equatorial conformations in the piperazine ring.

- Solvent effects : Compare spectra in CDCl vs. DMSO-d to identify hydrogen bonding or aggregation artifacts.

- Dynamic effects : Variable-temperature NMR to assess rotational barriers (e.g., hindered rotation in sulfonyl groups) .

Q. What strategies optimize the compound’s metabolic stability without compromising target binding?

- Methodological Answer :

- Bioisosteric replacement : Substitute the propylpiperazine group with a morpholine or tetrahydropyran moiety to reduce CYP450-mediated oxidation.

- Deuterium incorporation : Replace labile hydrogens (e.g., ethyl group) with deuterium to slow metabolic cleavage.

- Prodrug design : Introduce ester or phosphate groups at the quinolin-4-one carbonyl to enhance solubility and delay hepatic clearance .

Q. How should structure-activity relationship (SAR) studies be designed for analogs targeting kinase inhibition?

- Methodological Answer :

- Fragment-based design : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and evaluate IC against kinase panels.

- Computational docking : Use molecular dynamics simulations to predict binding affinities with ATP-binding pockets (e.g., EGFR, VEGFR).

- Data validation : Cross-reference enzymatic assays (e.g., ADP-Glo™) with cellular proliferation assays (e.g., MTT in HeLa cells) to confirm target specificity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS fragmentation patterns?

- Methodological Answer :

- Isotopic pattern analysis : Check for chlorine/fluorine isotopic contributions (e.g., / ratio).

- In-source fragmentation : Reduce ionization energy (ESI voltage) to minimize unintended cleavage.

- High-resolution validation : Compare observed fragments with simulated in-silico spectra (e.g., using MassFrontier) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.